molecular formula C20H20N5O3S- B11032816 2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-morpholin-4-ylethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate

2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-morpholin-4-ylethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate

Cat. No.: B11032816
M. Wt: 410.5 g/mol
InChI Key: SJTDBCDCUHBNQM-UHFFFAOYSA-M
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Description

4-{3-[1,3-benzothiazol-2-yl(4-methylbenzoyl)amino]propyl}morpholin-4-ium , is a white or off-white solid with diverse biological activities. Let’s explore its properties and applications .

Preparation Methods

The synthesis of this compound involves introducing the N-(5-tert-butylisoxazol-3-yl)-N-{4-[7-(2-morpholin-4-ylethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}amine into a sodium hydroxide aqueous solution using an appropriate amount of 2-methyl-2-propenoic anhydride. The reaction yields the corresponding amide product .

Chemical Reactions Analysis

This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring.

Major products formed from these reactions depend on the specific reaction conditions and substituents present.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: It serves as a building block for designing novel molecules.

    Biology: Researchers explore its interactions with biological targets, including enzymes and receptors.

    Medicine: Investigations focus on its potential as an anticancer or anti-inflammatory agent.

    Industry: It may have applications in materials science or catalysis.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets and pathways. Further studies are needed to elucidate its precise mechanism.

Properties

Molecular Formula

C20H20N5O3S-

Molecular Weight

410.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-methyl-5-(2-morpholin-4-ylethyl)-3-oxopyrazolo[4,3-c]pyridin-6-olate

InChI

InChI=1S/C20H21N5O3S/c1-13-18-15(12-17(26)24(13)7-6-23-8-10-28-11-9-23)22-25(19(18)27)20-21-14-4-2-3-5-16(14)29-20/h2-5,12,26H,6-11H2,1H3/p-1

InChI Key

SJTDBCDCUHBNQM-UHFFFAOYSA-M

Canonical SMILES

CC1=C2C(=NN(C2=O)C3=NC4=CC=CC=C4S3)C=C(N1CCN5CCOCC5)[O-]

Origin of Product

United States

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